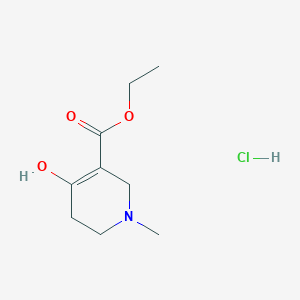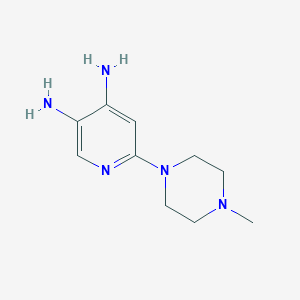
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperazines . It consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine with cyanamide . The reaction is carried out in the presence of TMSC1 .Molecular Structure Analysis
The molecular formula of this compound is C10H17N5 . The InChI code is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .Chemical Reactions Analysis
The compound has been described as a selective competitive inhibitor of C1 . It has been shown to inhibit heparin-induced immune complex-triggered CP activation, Ab sensitized sheep erythrocyte-driven CP lysis, pathway-specific ELISA of CP activation, and C1 cleavage of C2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Leukemia Treatment
This compound is structurally related to Imatinib, a therapeutic agent used to treat leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The structural similarity suggests that 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine could potentially be used in the development of new leukemia treatments.
Antifungal and Antimicrobial Agents
Compounds with the piperazinyl cinnoline structure have shown potential as antifungal agents . The presence of the piperazin-1-yl group in the compound could be exploited to synthesize new derivatives with enhanced antifungal and antimicrobial properties.
Anti-Tubercular Agents
Research indicates that substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl) compounds have been studied for their anti-tubercular properties . The compound could serve as a starting point for the design of new molecules targeting tuberculosis.
Antibacterial Activity
Molecular docking studies have shown that certain piperazine derivatives exhibit antibacterial activity by stabilizing enzyme-inhibitor complexes through hydrophobic interactions . This suggests that 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine could be a valuable scaffold for developing new antibacterial drugs.
Chemical Mechanical Planarization
In the field of materials science, related compounds have been used in chemical mechanical planarization processes for tungsten-containing substrates . This application is crucial in the semiconductor industry for smoothing surfaces at a microscopic level.
Pharmaceutical Salt and Crystal Forms
The compound has been used to create novel salt and crystal forms of pharmaceuticals . These forms can have different solubility, stability, and bioavailability profiles, which are important in drug formulation and delivery.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-6-8(11)9(12)7-13-10/h6-7H,2-5,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWJXMBHSAXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)


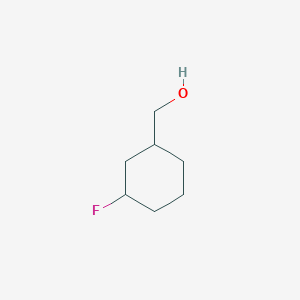
![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)

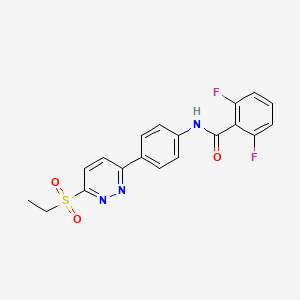
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
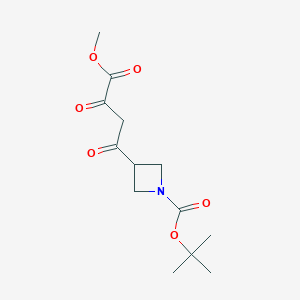
![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)
